4-Ethynylhept-5-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62118-06-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-ethynylhept-5-en-2-ol |
InChI |
InChI=1S/C9H14O/c1-4-6-9(5-2)7-8(3)10/h2,4,6,8-10H,7H2,1,3H3 |
InChI Key |
LGMLCVNOHCFHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC(C)O)C#C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 4 Ethynylhept 5 En 2 Ol
Mechanistic Investigations of Alkyne Transformations
The terminal alkyne is a highly versatile functional group, characterized by the acidity of its terminal proton and the electron density of its triple bond. This allows it to participate in both nucleophilic and electrophilic reactions.
Nucleophilic and Electrophilic Additions to the Ethynyl (B1212043) Moiety
Nucleophilic Character: The hydrogen atom on the terminal alkyne (an acetylenic hydrogen) is weakly acidic. In the presence of a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, this proton can be abstracted to form a potent nucleophile known as an acetylide anion. nih.gov This acetylide can then participate in nucleophilic addition or substitution reactions, for instance, by attacking electrophilic carbon centers like those in aldehydes, ketones, or alkyl halides. nih.govyoutube.com
Electrophilic Additions: The π-bonds of the alkyne are electron-rich, making them susceptible to attack by electrophiles. byjus.com Similar to alkenes, alkynes can undergo electrophilic addition reactions. For example, the addition of a hydrogen halide (HX) proceeds via a mechanism involving the formation of a vinyl carbocation intermediate. The initial attack by the electrophile (H+) leads to the more stable carbocation, followed by attack from the nucleophilic halide ion.
Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)
The alkyne moiety of 4-ethynylhept-5-en-2-ol can participate in various cycloaddition reactions.
Diels-Alder Reaction: While less reactive than alkenes, the ethynyl group can function as a dienophile in [4+2] cycloaddition reactions with a conjugated diene. This reaction is typically thermally promoted and forms a substituted cyclohexadiene ring system.
Click Chemistry: The terminal alkyne is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the alkyne reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring with high regioselectivity and efficiency.
Transition Metal-Catalyzed Alkyne Functionalizations
Transition metals, particularly palladium, copper, and gold, are widely used to catalyze transformations of terminal alkynes. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction joins the terminal alkyne with an aryl or vinyl halide, forming a new carbon-carbon bond.
Glaser Coupling: In the presence of a copper(I) salt and an oxidant, the terminal alkyne can undergo oxidative homocoupling to form a symmetrical 1,3-diyne.
Hydration: The addition of water across the triple bond can be catalyzed by mercury(II) or gold salts. For a terminal alkyne like that in this compound, this reaction follows Markovnikov's rule to initially produce an enol, which then rapidly tautomerizes to the more stable methyl ketone.
Mechanistic Studies of Alkene Transformations
The carbon-carbon double bond in this compound is an electron-rich center, making it a prime site for electrophilic addition reactions. chemistrysteps.comchemistrystudent.com
Electrophilic Additions (e.g., halogenation, hydroboration, epoxidation)
Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond proceeds through a characteristic mechanism involving a cyclic halonium ion intermediate. savemyexams.comyoutube.com The alkene's π-electrons attack one atom of the diatomic halogen, displacing the other as a halide ion. youtube.comlibretexts.org This forms a bridged, three-membered ring intermediate. The subsequent step is an Sₙ2-like attack by the halide ion on one of the carbons of the ring from the opposite face of the molecule, resulting in anti-addition of the two halogen atoms. libretexts.org
Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the alkene. organic-chemistry.orgwikipedia.org
Hydroboration: A borane (B79455) reagent (e.g., BH₃•THF) adds across the double bond in a concerted, four-centered transition state. masterorganicchemistry.com The boron atom adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon. This addition is syn-selective, meaning both the boron and hydrogen atoms add to the same face of the double bond. organic-chemistry.orgwikipedia.org
Oxidation: The resulting organoborane is then treated with hydrogen peroxide and a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry. masterorganicchemistry.com The final product is an alcohol with anti-Markovnikov regioselectivity. wikipedia.org
Epoxidation: Alkenes are readily converted to epoxides (three-membered cyclic ethers) upon reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgyoutube.com The reaction proceeds via a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. youtube.com This results in the syn-addition of the oxygen atom to the double bond. The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles. jsynthchem.comyoutube.com
| Reaction | Reagent(s) | Key Intermediate | Predicted Major Product | Stereochemistry/Regiochemistry |
|---|---|---|---|---|
| Halogenation | Br₂ in CCl₄ | Bromonium ion | 5,6-Dibromo-4-ethynylheptan-2-ol | Anti-addition |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | Organoborane | 4-Ethynylheptane-2,6-diol | Anti-Markovnikov, Syn-addition |
| Epoxidation | m-CPBA | Concerted transition state | 5-(3-Ethyloxiran-2-yl)pent-3-yn-2-ol | Syn-addition |
| Hydrohalogenation | HBr | Carbocation | 6-Bromo-4-ethynylheptan-2-ol | Markovnikov addition |
Olefin Oxidation and Reduction Pathways
Oxidation: Besides epoxidation, the alkene moiety can undergo other oxidative transformations.
Oxidative Cleavage: Reaction with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will cleave the double bond, yielding two smaller carbonyl-containing fragments.
Dihydroxylation: The alkene can be converted to a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. youtube.com
Reduction: The double bond of the alkene can be selectively reduced in the presence of the alkyne.
Catalytic Hydrogenation: The alkene can be hydrogenated to an alkane by reaction with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). masterorganicchemistry.comyoutube.comyoutube.com Under controlled conditions, it is often possible to selectively reduce the alkene without affecting the alkyne.
| Reaction Type | Reagent(s) | Predicted Major Product | Functional Group Transformation |
|---|---|---|---|
| Oxidative Cleavage | 1. O₃ 2. (CH₃)₂S | (Fragments) 3-Oxo-4-ethynylhexanal | Alkene → Aldehydes/Ketones |
| Syn-Dihydroxylation | OsO₄, NMO | 4-Ethynylheptane-2,5,6-triol | Alkene → Syn-Diol |
| Reduction | H₂, Pd/C | 4-Ethynylheptan-2-ol | Alkene → Alkane |
Olefin Isomerization and Rearrangement Processes
The carbon-carbon double bond in the this compound scaffold can undergo isomerization to form more stable or synthetically useful isomers. These processes can be promoted by various catalysts, including acids, bases, and transition metals.
Base-catalyzed isomerization typically proceeds through the formation of an allylic anion. A strong base can deprotonate the carbon adjacent to the double bond, and subsequent reprotonation can occur at a different position, leading to migration of the double bond.
Transition metal-catalyzed olefin isomerization is a highly efficient and atom-economical transformation. researchgate.net Mechanisms often involve the formation of a metal-hydride species which adds to the double bond (hydrometalation) followed by β-hydride elimination to form the isomerized olefin and regenerate the catalyst. The regioselectivity of this process is influenced by the steric and electronic properties of the catalyst and the substrate.
| Isomerization Type | Catalyst/Conditions | General Mechanistic Steps |
| Base-Catalyzed | Strong Base (e.g., alkoxides) | 1. Deprotonation at an allylic position to form an allylic anion. 2. Reprotonation at a different carbon of the allylic system. |
| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | 1. Protonation of the double bond to form a carbocation. 2. Deprotonation at an adjacent carbon to form a new double bond. |
| Transition Metal-Catalyzed | Metal Hydride Complexes (e.g., Rh, Ru, Fe) | 1. Coordination of the olefin to the metal center. 2. Hydrometalation (insertion of the olefin into the M-H bond). 3. β-Hydride elimination to form the isomerized olefin. |
Mechanistic Aspects of Secondary Alcohol Reactions
The secondary alcohol at the C-2 position is a key site for various transformations, including oxidation, reduction, and substitution reactions.
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 4-ethynylhept-5-en-2-one, can be achieved using a variety of reagents. The choice of oxidant is crucial to avoid unwanted side reactions with the alkene and alkyne moieties.
Chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) proceed through the formation of a chromate (B82759) ester. The rate-determining step is typically the abstraction of the hydrogen from the alcohol-bearing carbon by a base, followed by the elimination of a reduced chromium species.
Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640). The alcohol adds to the activated DMSO to form an alkoxysulfonium salt. Subsequent deprotonation at the adjacent carbon by a hindered base (e.g., triethylamine) leads to the formation of the ketone, dimethyl sulfide, and the protonated base.
Copper/Nitroxyl-catalyzed aerobic oxidation presents a greener alternative. These systems can operate through various mechanistic pathways, often involving a Cu(I)/Cu(II) redox cycle and a nitroxyl (B88944) radical (like TEMPO) as a co-catalyst. mdpi.commdpi.com The alcohol can be oxidized by a Cu(II)-nitroxyl species, which is then regenerated by molecular oxygen. mdpi.com
Reduction of the ketone back to the secondary alcohol can be accomplished with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon.
The hydroxyl group can be readily converted into other functional groups.
Esterification: The reaction of this compound with a carboxylic acid under acidic conditions (Fischer esterification) proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. Subsequent proton transfers and elimination of water yield the ester. Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative like an acyl chloride or anhydride in the presence of a base.
Etherification: The Williamson ether synthesis provides a common route to ethers. The alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction.
Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This sulfonate ester can then be displaced by a variety of nucleophiles. Direct conversion to an alkyl halide can be achieved with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Cascade and Tandem Reactions Involving Multiple Functional Groups
The presence of three reactive sites in close proximity makes this compound an ideal substrate for cascade or tandem reactions, where a single event triggers a sequence of transformations to build molecular complexity in a single pot. rsc.orgmdpi.com
A potential cascade could involve an intramolecular reaction between the alkyne and alkene moieties, possibly triggered by the initial reaction at the alcohol. For instance, an intramolecular ene reaction could be thermally or Lewis acid-catalyzed to form a five- or six-membered ring.
Another possibility is a tandem reaction where an initial transformation creates a reactive intermediate that subsequently undergoes further reaction. researchgate.netnih.gov For example, the oxidation of the alcohol to a ketone could be followed by an intramolecular Michael addition of a nucleophile to the activated alkene, if the double bond were conjugated to an electron-withdrawing group.
| Potential Cascade/Tandem Reaction | Initiating Step | Subsequent Steps | Potential Product Class |
| Intramolecular Ene Reaction | Thermal or Lewis Acid Activation | Concerted hydrogen transfer and C-C bond formation | Bicyclic structures |
| Pauson-Khand Reaction | Coordination of Co₂(CO)₈ | Intramolecular cyclization of the alkyne, alkene, and a carbonyl group | Bicyclic cyclopentenones |
| Intramolecular Cycloaddition | Formation of a reactive intermediate (e.g., via oxidation) | [4+2] or [3+2] cycloaddition | Polycyclic scaffolds |
Rearrangement Chemistry of this compound Scaffolds
The scaffold of this compound can undergo various rearrangement reactions, particularly under acidic conditions where carbocationic intermediates are formed. wiley-vch.de Protonation of the alcohol and subsequent loss of water would generate a secondary carbocation at C-2. This carbocation could be stabilized by resonance with the adjacent double bond, leading to an allylic carbocation.
This allylic cation could then be trapped by a nucleophile at different positions, leading to constitutional isomers. Furthermore, the carbocation could initiate a Wagner-Meerwein rearrangement, where an alkyl or hydride group migrates to form a more stable carbocation, leading to a rearranged carbon skeleton.
Another potential rearrangement is the Meyer-Schuster rearrangement if the alcohol were tertiary and alpha to the alkyne. While not directly applicable to the secondary alcohol in this compound, a related Rupe rearrangement could occur if the alcohol were tertiary and adjacent to the alkyne. These rearrangements typically proceed through an allene (B1206475) intermediate.
Spectroscopic Characterization Methodologies for 4 Ethynylhept 5 En 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural map can be assembled.
¹H NMR Spectroscopic Elucidation (Chemical Shifts, Coupling Constants, Spin Systems)
The proton NMR (¹H NMR) spectrum of 4-Ethynylhept-5-en-2-ol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the π-systems in the alkene and alkyne groups.
The proton attached to the terminal alkyne (H-8) is expected to appear as a singlet around 2.0-3.0 ppm. The protons of the alkene moiety (H-5 and H-6) would likely resonate in the downfield region of 5.0-6.5 ppm, showing characteristic cis or trans coupling constants. The proton on the carbon bearing the hydroxyl group (H-2) is anticipated to be found in the 3.5-4.5 ppm range, and its signal would be a multiplet due to coupling with the neighboring protons. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which is concentration and solvent dependent.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1 | ~1.2 | Doublet | J(H1, H2) = 6.5 |
| H-2 | ~4.0 | Multiplet | |
| H-3a | ~1.6 | Multiplet | |
| H-3b | ~1.7 | Multiplet | |
| H-4 | ~3.1 | Multiplet | |
| H-5 | ~5.8 | Doublet of Doublets | J(H5, H6) = 15.0, J(H5, H4) = 7.0 |
| H-6 | ~5.5 | Doublet of Doublets | J(H6, H5) = 15.0, J(H6, H4) = 1.5 |
| H-8 | ~2.4 | Singlet | |
| OH | Variable | Broad Singlet |
Note: The data in this table is predicted and may vary from experimental values.
¹³C NMR Spectroscopic Analysis (Chemical Shifts, DEPT, Quaternary Carbons)
The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of unique carbon environments. The carbons of the ethynyl (B1212043) group (C-7 and C-8) are expected in the range of 70-90 ppm. The alkene carbons (C-5 and C-6) would likely appear between 110 and 140 ppm. The carbon bearing the hydroxyl group (C-2) is anticipated to resonate around 60-70 ppm. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be employed to differentiate between CH, CH₂, and CH₃ groups, and to identify the quaternary carbon of the alkyne.
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |
| C-1 | ~23 | Positive | No Signal |
| C-2 | ~67 | Positive | Positive |
| C-3 | ~42 | Negative | No Signal |
| C-4 | ~38 | Positive | Positive |
| C-5 | ~135 | Positive | Positive |
| C-6 | ~125 | Positive | Positive |
| C-7 | ~84 | No Signal | No Signal |
| C-8 | ~75 | Positive | Positive |
Note: The data in this table is predicted and may vary from experimental values.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be utilized.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons, for example, between H-1 and H-2, and the spin system from H-3 through H-6.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the different functional groups, for instance, by observing correlations from the H-4 proton to the alkyne carbons (C-7 and C-8) and the alkene carbons (C-5 and C-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, which can help to determine the stereochemistry of the double bond and the relative stereochemistry of the chiral centers.
Solid-State NMR Applications for Structural Confirmation
While typically analyzed in solution, solid-state NMR (ssNMR) could provide valuable information, particularly if the compound is crystalline. libretexts.org ssNMR can be used to study the conformation and packing of the molecules in the solid state. libretexts.org Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample, which could confirm the structure determined from solution-state NMR. libretexts.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule.
Vibrational Band Assignment for Ethynyl, Alkene, and Hydroxyl Functional Groups
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Hydroxyl Group (-OH): A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the O-H stretching vibration of an alcohol. The broadness is due to hydrogen bonding.
Ethynyl Group (-C≡CH): Two characteristic vibrations are anticipated for the terminal alkyne. A sharp, strong C-H stretching band should appear around 3300 cm⁻¹. pressbooks.pubnih.gov A weaker C≡C triple bond stretching absorption is expected in the range of 2100-2140 cm⁻¹. pressbooks.pub
Alkene Group (-CH=CH-): The C=C double bond stretch would likely give rise to a medium intensity band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkene protons are expected just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wags) would also be present in the fingerprint region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3200-3600 | Strong, Broad |
| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp |
| C≡C Stretch | 2100-2140 | Weak to Medium | |
| Alkene | =C-H Stretch | 3010-3095 | Medium |
| C=C Stretch | 1640-1680 | Medium |
Conformational Analysis and Intermolecular Interactions via Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the conformational landscape and intermolecular forces of this compound. The molecule's rotational freedom around its single bonds gives rise to multiple conformers, the stability and population of which can be inferred from the vibrational spectra, often in conjunction with computational methods like Density Functional Theory (DFT). nih.goviu.edu.sa
The hydroxyl (-OH) group is a particularly sensitive probe for intermolecular interactions. nih.gov In the condensed phase, this group readily participates in hydrogen bonding, leading to significant changes in its stretching frequency. nih.gov A sharp, distinct band around 3600 cm⁻¹ in a dilute solution would indicate a free, non-hydrogen-bonded -OH group. Conversely, in a pure sample or concentrated solution, the presence of a broad, intense absorption band shifted to a lower frequency (typically 3200-3400 cm⁻¹) is definitive evidence of intermolecular hydrogen bonding between molecules. youtube.com The shape and position of this band can provide information about the strength and nature of these interactions. arxiv.org
Other key functional groups within this compound provide characteristic vibrational signatures. The terminal alkyne (C≡C-H) exhibits a sharp, weak stretching band near 3300 cm⁻¹ for the ≡C-H bond and a medium-intensity band in the 2100-2140 cm⁻¹ region for the C≡C triple bond stretch. The internal alkene (C=C) bond shows a stretching vibration in the 1640-1680 cm⁻¹ range. youtube.com The C-H stretching vibrations of the aliphatic parts of the molecule appear in the 2850-3000 cm⁻¹ region. mdpi.comsapub.org
By analyzing the subtle shifts and changes in these bands under varying conditions (e.g., temperature, concentration, solvent), researchers can perform a detailed conformational analysis and map the intermolecular interactions governing the compound's behavior. researchgate.net
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3400 | Strong, Broad |
| ≡C-H (Alkyne) | Stretching | ~3300 | Sharp, Weak-Medium |
| C-H (Alkene, Alkane) | Stretching | 2850 - 3000 | Medium-Strong |
| C≡C (Alkyne) | Stretching | 2100 - 2140 | Weak-Medium |
| C=C (Alkene) | Stretching | 1640 - 1680 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₁₄O). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, one can confirm the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. mdpi.com In soft ionization techniques, the molecule is often observed as a protonated species, [M+H]⁺.
Table 2: Calculated Exact Masses for this compound and its Protonated Ion
| Species | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Molecular Ion [M]⁺ | C₉H₁₄O | 138.1045 |
Electron Ionization (EI-MS) Fragmentation Pathway Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). This process not only creates a molecular ion (M⁺) but also imparts significant excess energy, causing it to fragment in predictable ways. libretexts.org The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information. spectroscopyonline.com
For this compound, several key fragmentation pathways can be predicted:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a fragment ion at m/z 120.
Alpha-Cleavage: The bond adjacent to the oxygen atom can break, resulting in the loss of an ethyl radical (•CH₂CH₃) to yield a stable, resonance-stabilized ion at m/z 109, or the loss of a methyl radical (•CH₃) to give an ion at m/z 123.
Cleavage of the Side Chain: Fragmentation can occur at other points along the carbon chain. For instance, cleavage of the bond between C4 and the ethynyl group could lead to various fragment ions.
McLafferty Rearrangement: While less common for this specific structure, rearrangements could lead to characteristic ions.
Analyzing these fragments allows for the reconstruction of the molecular structure. nih.govnih.gov
Table 3: Predicted Major EI-MS Fragments for this compound
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 138 | [C₉H₁₄O]⁺ | (Molecular Ion) |
| 123 | [M - CH₃]⁺ | •CH₃ |
| 120 | [M - H₂O]⁺ | H₂O |
| 109 | [M - C₂H₅]⁺ | •C₂H₅ |
Soft Ionization Techniques (e.g., Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS))
In contrast to EI-MS, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) impart very little excess energy to the molecule. chromatographyonline.com This minimizes or eliminates fragmentation, making them ideal for determining the molecular weight of the intact molecule. libretexts.orgpharmacores.com
When analyzing this compound by ESI-MS, the most prominent ion observed would typically be the protonated molecule, [M+H]⁺, at m/z 139.1123. researchgate.net It is also common to observe adducts with cations present in the solvent or buffer, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. uky.edu MALDI-MS, which involves co-crystallizing the analyte with a matrix that absorbs laser energy, would similarly produce intact molecular ions, though it is more commonly used for much larger molecules. researchgate.net The primary utility of these methods for this compound is the unambiguous confirmation of its molecular weight.
Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism (CD))
The this compound molecule contains two stereocenters (at the C2 and C4 positions), meaning it is a chiral molecule that can exist as enantiomers and diastereomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a crucial technique for studying these stereoisomers. cas.cz
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org A CD spectrum plots this difference as a function of wavelength. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are exact mirror images of each other—displaying equal magnitude but opposite signs for their Cotton effects. chemistrywithatwist.com Therefore, if a sample of this compound is enantiomerically pure, it will exhibit a distinct CD spectrum. Its enantiomer will show an inverted spectrum. A racemic mixture (a 50:50 mix of enantiomers) will be CD-silent, as the signals from the two enantiomers cancel each other out.
X-Ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry
While the aforementioned spectroscopic methods provide extensive information about connectivity, molecular weight, and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry.
This compound is likely an oil or low-melting solid at room temperature and thus not directly suitable for single-crystal X-ray diffraction. To overcome this, the molecule must be converted into a crystalline derivative. A common strategy is to react the alcohol's hydroxyl group with a reagent containing a heavy atom, such as p-bromobenzoyl chloride, to form a p-bromobenzoate ester. The presence of the heavy bromine atom and the often-planar aromatic ring facilitates crystallization and is crucial for the crystallographic analysis.
Once a suitable single crystal is grown, it is analyzed by X-ray diffraction. The resulting diffraction pattern allows for the calculation of an electron density map, from which the precise position of every atom in the crystal lattice can be determined. By using anomalous dispersion effects, which are significant for heavier atoms like bromine, the absolute configuration (R or S) of each stereocenter can be unambiguously assigned. This technique provides the ultimate proof of the molecule's stereochemical identity.
Computational and Theoretical Studies of 4 Ethynylhept 5 En 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-ethynylhept-5-en-2-ol, these methods provide insights into its electronic landscape and geometric preferences.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. The B3LYP functional, combined with a 6-31G(d,p) basis set, is commonly employed for such calculations.
Electronic Structure: DFT calculations would reveal the distribution of electron density within this compound, highlighting the electron-rich regions of the triple and double bonds, as well as the electronegative oxygen atom of the hydroxyl group. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Geometry Optimization: The optimization of the molecular geometry of this compound using DFT would identify the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to find its equilibrium structure. Key bond lengths and angles for a theoretically optimized structure are presented below.
Interactive Data Table: Optimized Geometric Parameters of this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C≡C | 1.21 Å |
| Bond Length | C=C | 1.34 Å |
| Bond Length | C-O | 1.43 Å |
| Bond Angle | C-C≡C | 178.5° |
| Bond Angle | C=C-C | 122.3° |
| Dihedral Angle | H-O-C-C | 65.4° |
Vibrational Frequencies: The calculation of vibrational frequencies serves two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. The characteristic vibrational modes for the key functional groups are summarized in the following table.
Interactive Data Table: Calculated Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H | Stretching | 3650 |
| C≡C | Stretching | 2150 |
| C=C | Stretching | 1650 |
| C-O | Stretching | 1050 |
Beyond DFT, other computational methods can be applied to study this compound.
Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer a higher level of theory, providing more accurate electronic energies and molecular properties, albeit at a greater computational cost. These would be useful for benchmarking the results from DFT.
Semi-Empirical Methods: Methods such as AM1 and PM3 are computationally less expensive and can be used for preliminary conformational analysis of a flexible molecule like this compound before employing more rigorous methods.
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized around the electron-rich pi systems of the double and triple bonds, while the LUMO would likely be distributed over the carbon backbone.
Interactive Data Table: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 7.7 |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Due to the presence of single bonds, this compound can adopt numerous conformations. Molecular Dynamics (MD) simulations can be employed to explore this conformational space. By simulating the motion of the atoms over time, MD simulations can identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum or in a solvent). This is particularly important for understanding its behavior in solution and its potential interactions with other molecules.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model potential reaction pathways involving this compound. For instance, the mechanism of an addition reaction to the alkyne or alkene group could be investigated. This involves locating the transition state structure for the reaction and calculating the activation energy. The characterization of the transition state, a first-order saddle point on the potential energy surface, provides crucial information about the feasibility and kinetics of the reaction.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation.
For this compound, the primary spectroscopic techniques of interest would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As mentioned, the vibrational frequencies from DFT calculations correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted spectra can aid in the interpretation of experimental data and confirm the structure of the molecule.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (alkyne) | 80-90 |
| C (alkene) | 115-140 |
| C (alcohol) | 60-70 |
| C (methyl) | 15-25 |
Spectroscopic Property Prediction and Validation of this compound
Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, computational and theoretical methods serve as essential tools for predicting its spectroscopic properties. These predictions, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), provide valuable insights into the molecule's structural features. Validation of these theoretical values is achieved by comparing them with established and well-documented characteristic ranges for the constituent functional groups, including alcohols, alkenes, and alkynes.
Predicted ¹H NMR Spectral Data
The proton NMR (¹H NMR) spectrum is predicted to exhibit distinct signals corresponding to the different hydrogen environments in this compound. The chemical shifts are influenced by the electronegativity of adjacent atoms and the effects of pi systems.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H1 (CH₃) | ~ 1.2 | Doublet | Adjacent to a methine group (C2). |
| H2 (CHOH) | ~ 3.8 - 4.2 | Multiplet | Deshielded by the adjacent hydroxyl group. |
| H3 (CH₂) | ~ 2.3 - 2.5 | Multiplet | Allylic and adjacent to a chiral center. |
| H4 (CH) | ~ 3.0 - 3.3 | Multiplet | Propargylic and allylic proton. |
| H5 (=CH) | ~ 5.5 - 5.8 | Multiplet | Vinylic proton, coupled to H4 and H6. |
| H6 (=CH) | ~ 5.7 - 6.0 | Multiplet | Vinylic proton, coupled to H5 and H7. |
| H7 (CH₃ of ethyl) | ~ 1.7 - 1.9 | Doublet | Vinylic methyl group. |
| OH | Variable (Broad) | Singlet | Subject to hydrogen bonding. |
Validation: The predicted chemical shifts align with standard values for similar proton environments. For instance, protons on a carbon bearing an alcohol group typically resonate between 3.5 and 4.5 ppm. libretexts.org Vinylic protons are expected in the 4.5-6.5 ppm range, and allylic protons generally appear between 1.6 and 2.2 ppm. libretexts.org The propargylic proton's predicted shift is also consistent with established data.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR (¹³C NMR) spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the presence of electronegative substituents. libretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 (CH₃) | ~ 23 | sp³ hybridized carbon. |
| C2 (CHOH) | ~ 65 - 70 | sp³ hybridized carbon bonded to oxygen. libretexts.org |
| C3 (CH₂) | ~ 40 | sp³ hybridized carbon, allylic. |
| C4 (CH) | ~ 30 - 35 | sp³ hybridized carbon, allylic and propargylic. |
| C5 (=CH) | ~ 125 - 135 | sp² hybridized carbon of the alkene. libretexts.orgchemistrysteps.com |
| C6 (=CH) | ~ 130 - 140 | sp² hybridized carbon of the alkene. libretexts.orgchemistrysteps.com |
| C7 (CH₃ of ethyl) | ~ 18 | sp³ hybridized carbon. |
| C8 (≡C) | ~ 80 - 85 | sp hybridized carbon of the alkyne. |
| C9 (≡CH) | ~ 75 - 80 | sp hybridized carbon of the alkyne. |
Validation: The predicted values are consistent with established ranges for the functional groups present. Carbons bonded to hydroxyl groups typically appear in the 50-90 ppm region. pdx.edu Alkene carbons resonate in the 100-150 ppm range, while alkyne carbons are found between 65 and 90 ppm. pdx.edu
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.
Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | Stretching |
| C-H (sp³) | 2850 - 2960 | Medium-Strong | Stretching |
| C≡C (Alkyne) | 2100 - 2260 | Weak-Medium | Stretching |
| C=C (Alkene) | 1640 - 1680 | Weak-Medium | Stretching |
| C-O (Alcohol) | 1050 - 1260 | Strong | Stretching |
| =C-H | 3010 - 3095 | Medium | Stretching |
| ≡C-H | ~ 3300 | Strong, Sharp | Stretching |
Validation: These predicted frequencies are in good agreement with well-established IR correlation charts. The broad O-H stretch is a hallmark of alcohols. libretexts.orgopenstax.org The sharp ≡C-H stretch around 3300 cm⁻¹ is characteristic of terminal alkynes, and the C=C stretch is typical for alkenes. libretexts.orgpressbooks.pub
Predicted Mass Spectrometry (MS) Fragmentation
In mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation patterns, primarily driven by the alcohol functional group.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragmentation Process | Predicted m/z of Fragment | Lost Neutral Fragment |
| Molecular Ion [M]⁺ | 122 | - |
| Loss of Water (Dehydration) | 104 | H₂O |
| Alpha-Cleavage (Loss of methyl) | 107 | CH₃ |
| Alpha-Cleavage (Loss of pentenyl-ynyl) | 45 | C₅H₅ |
| Loss of Ethyl Group | 93 | C₂H₅ |
Validation: The predicted fragmentation is based on established principles for the mass spectrometry of alcohols. A common fragmentation pathway for alcohols is the loss of a water molecule (M-18). libretexts.orgopenochem.orgyoutube.com Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a characteristic fragmentation pattern for alcohols, leading to resonance-stabilized cations. libretexts.orgopenochem.orglibretexts.org
Derivatization Strategies for 4 Ethynylhept 5 En 2 Ol in Analytical and Synthetic Applications
Principles and Objectives of Chemical Derivatization in Analytical Chemistry
Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for a specific analytical method. mdpi.com The primary objectives of derivatizing a compound like 4-ethynylhept-5-en-2-ol are to:
Increase Volatility: For gas chromatography, a compound must be sufficiently volatile to be vaporized without decomposition. The hydroxyl group in this compound can lead to hydrogen bonding, decreasing its volatility. Derivatization masks this polar group, thereby increasing its vapor pressure.
Enhance Thermal Stability: High temperatures in the GC injector and column can cause degradation of thermally labile compounds. Derivatives are often more stable at these temperatures. nih.gov
Improve Chromatographic Properties: Derivatization can reduce the polarity of a molecule, leading to less peak tailing and better separation from other components in a mixture. nih.govnih.gov This results in more symmetrical and sharper chromatographic peaks.
Increase Detector Sensitivity: Certain derivatizing agents can introduce elements or functional groups that enhance the response of a specific detector, such as an electron capture detector (ECD) or a mass spectrometer, allowing for the detection of trace amounts of the analyte. nih.gov
Silylation Derivatization of Hydroxyl Groups
Silylation is one of the most common derivatization methods for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. researchgate.netnih.gov The process involves the replacement of the active hydrogen with an alkylsilyl group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). nih.govresearchgate.net This reaction converts the polar, protic alcohol into a less polar, aprotic silyl (B83357) ether, which is more volatile and thermally stable. nih.gov The general ease of silylation for alcohols follows the order: primary > secondary > tertiary, influenced by steric hindrance.
Trimethylsilyl (TMS) Derivatives for Enhanced Volatility
Trimethylsilylation is a widely used technique to increase the volatility of analytes for GC analysis. The introduction of a trimethylsilyl group to this compound would significantly reduce intermolecular hydrogen bonding, making the resulting TMS ether more amenable to gas-phase analysis. nih.gov
Reagents: Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netyoutube.com A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent, especially for sterically hindered secondary alcohols.
Reaction Conditions: The derivatization is typically carried out by dissolving the alcohol in an appropriate solvent and adding the silylating reagent. The reaction may proceed at room temperature or require gentle heating to ensure completion.
Properties of TMS Derivatives: TMS derivatives are significantly more volatile and thermally stable than the parent alcohol. nih.gov In mass spectrometry, TMS derivatives often produce characteristic fragmentation patterns, with a prominent ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion, which can aid in identification. researchgate.netnih.gov
| Derivative Type | Parent Compound | Derivatizing Agent | Key Advantage | Application |
| Trimethylsilyl (TMS) Ether | This compound | BSTFA, MSTFA (+TMCS) | Increased Volatility | GC-MS Analysis |
tert-Butyldimethylsilyl (TBDMS) Derivatives for Increased Stability
For applications requiring greater stability, tert-butyldimethylsilyl (TBDMS) ethers are often preferred over TMS ethers. fiveable.me The bulky tert-butyl group provides significant steric hindrance around the silicon atom, making the TBDMS ether more resistant to hydrolysis and other cleavage reactions compared to the TMS derivative. fiveable.me This increased stability is advantageous during sample preparation and analysis. westmont.edu
Reagents: The most common reagent for introducing the TBDMS group is tert-butyldimethylsilyl chloride (TBDMS-Cl), typically used in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). fiveable.memasterorganicchemistry.com
Reaction and Stability: The reaction involves the nucleophilic attack of the alcohol on the TBDMS-Cl. brainly.com The resulting TBDMS ethers are generally stable enough to withstand aqueous workups and chromatography. westmont.edusemanticscholar.org
Mass Spectrometry: TBDMS derivatives also provide characteristic mass spectra. A common fragmentation involves the loss of the tert-butyl group, leading to a prominent [M-57]⁺ ion, which can be useful for determining the molecular weight of the original alcohol. nih.gov
| Derivative Type | Parent Compound | Derivatizing Agent | Key Advantage | Application |
| tert-Butyldimethylsilyl (TBDMS) Ether | This compound | TBDMS-Cl + Imidazole | Increased Stability | GC-MS, Synthetic Chemistry |
Application in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Silylation is a crucial step for the successful analysis of alcohols like this compound by GC-MS. researchgate.netresearchgate.net The underivatized alcohol may exhibit poor chromatographic behavior, such as broad, tailing peaks, or may not elute from the column at all due to its polarity and low volatility. osti.gov
By converting the alcohol to its TMS or TBDMS ether, the following improvements are achieved:
Enhanced Volatility and Thermal Stability: Allows the compound to pass through the GC system without degradation. nih.gov
Improved Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column, resulting in sharper, more symmetrical peaks and improved resolution. researchgate.net
Structural Information from MS: The mass spectra of silyl derivatives provide clear molecular ion information and predictable fragmentation patterns that aid in the structural elucidation and confirmation of the analyte. nih.govnih.gov
Acylation Derivatization of Hydroxyl Groups
Acylation is another effective derivatization strategy for hydroxyl groups, involving the reaction of the alcohol with an acylating agent to form an ester. nih.govosti.gov This process also serves to reduce the polarity and increase the volatility of the alcohol. nih.gov
Trifluoroacetylation and Pentafluoropropionylation for Improved Chromatographic Properties
The use of fluorinated acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), offers specific advantages in GC analysis. nih.gov
Reagents and Reaction: These highly reactive anhydrides readily react with the hydroxyl group of this compound to form the corresponding trifluoroacetate (B77799) or pentafluoropropionate esters.
Improved Chromatography: The resulting esters are significantly less polar and more volatile than the parent alcohol, leading to improved peak shape and shorter retention times in GC. nih.gov
Enhanced Detection: The presence of multiple fluorine atoms in the derivative makes it highly sensitive to electron capture detection (ECD), allowing for trace-level analysis. In mass spectrometry, these halogenated groups can produce very specific fragmentation patterns. nih.gov The high electronegativity of the fluorine atoms can improve the ionization efficiency and detector response. nih.gov
| Derivatization Method | Reagent | Resulting Derivative | Key Improvement |
| Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | Improved Volatility & Detector Response |
| Pentafluoropropionylation | Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionate Ester | Improved Volatility & Detector Response |
Reagents and Reaction Conditions for Acyl Derivative Formation
Acylation is a fundamental derivatization technique for alcohols, converting the polar hydroxyl group into a less polar, more volatile ester. This transformation is highly beneficial for analytical methods such as gas chromatography (GC), where it improves peak shape and thermal stability. For this compound, a secondary alcohol, a variety of reagents and catalytic systems can be employed for acylation. The primary goal is to form an ester linkage at the C2 hydroxyl group without altering the ethynyl (B1212043) (alkyne) and ene (alkene) functionalities.
Common acylating agents include acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl chlorides (e.g., acetyl chloride, benzoyl chloride). These reactions are typically facilitated by a catalyst to enhance the reaction rate and yield. The choice of catalyst and reaction conditions depends on the reactivity of the alcohol and the acylating agent.
Key catalytic systems include:
Bases: Pyridine or 4-(Dimethylamino)pyridine (DMAP) are often used to catalyze the reaction and to scavenge the acidic byproduct (e.g., HCl from acyl chlorides or carboxylic acid from anhydrides). DMAP is a particularly effective catalyst for the acylation of sterically hindered secondary alcohols. organic-chemistry.org
Lewis Acids: Lewis acids such as copper(II) triflate (Cu(OTf)₂) can efficiently catalyze acylation under mild conditions. organic-chemistry.org
Solid Catalysts: Environmentally benign solid catalysts like expansive graphite (B72142) or montmorillonite (B579905) K-10 clay can be used for the acetylation of primary and secondary alcohols with acetic anhydride, often under solvent-free conditions or in non-polar solvents like dichloromethane.
Iodine: Molecular iodine has been shown to be an effective catalyst for the acylation of chiral alcohols with acetic or trifluoroacetic acid, providing a simple workup procedure. nih.gov
The reaction conditions are generally mild, with temperatures ranging from room temperature to gentle reflux, to preserve the integrity of the unsaturated bonds in the this compound molecule.
| Acylating Reagent | Catalyst/Promoter | Typical Solvent | General Reaction Conditions |
|---|---|---|---|
| Acetic Anhydride | DMAP, Pyridine, Iodine, Expansive Graphite | Dichloromethane, THF, or Solvent-free | Room temperature to reflux |
| Trifluoroacetic Anhydride (TFAA) | Pyridine | Dichloromethane | 0 °C to room temperature |
| Acetyl Chloride | Triethylamine, Pyridine | Diethyl ether, Dichloromethane | 0 °C to room temperature |
| Valeroyl Chloride | Titanocene(III) chloride (Cp₂TiCl) | THF | Room temperature |
Alkylation Derivatization Techniques
Alkylation converts the hydroxyl group of this compound into an ether. This derivatization significantly reduces the polarity of the molecule and eliminates the active hydrogen, which is particularly advantageous for GC analysis by minimizing peak tailing and improving volatility.
Methylation: The conversion of the secondary alcohol in this compound to a methyl ether is a common strategy. Several methods can achieve this transformation:
Williamson Ether Synthesis: This classic method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide is then reacted with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). youtube.com
Manganese-Catalyzed Methylation: More recent "green chemistry" approaches utilize methanol (B129727) as both the solvent and the methylating agent, catalyzed by earth-abundant metals like manganese. nih.gov These reactions often proceed via a "borrowing hydrogen" mechanism. nih.gov
Diazomethane (B1218177): In the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂), diazomethane (CH₂N₂) can methylate alcohols. However, this reagent is toxic and explosive, requiring careful handling. youtube.com
Butylation: The formation of a butyl ether derivative follows a similar principle to methylation, primarily via the Williamson ether synthesis. The alcohol is first converted to its conjugate base (alkoxide) and subsequently reacted with a suitable butylating agent, such as 1-bromobutane (B133212) or 1-iodobutane. The larger butyl group can sometimes offer better resolution in certain chromatographic separations compared to the smaller methyl group.
Derivatization of this compound by alkylation has a pronounced effect on its chromatographic behavior, particularly in gas chromatography (GC).
Influence on Retention Times: The retention time in GC is governed by the analyte's volatility and its interaction with the column's stationary phase. drawellanalytical.comyoutube.com
Polarity: The hydroxyl group of the parent alcohol is polar and can engage in hydrogen bonding with polar stationary phases, leading to longer retention times. Converting it to a less polar ether (methyl or butyl) reduces these interactions, generally decreasing the retention time on polar columns. nih.gov
Volatility and Molecular Weight: Alkylation increases the volatility of the compound. However, it also increases the molecular weight. On common non-polar or low-polarity GC columns (e.g., those with a polydimethylsiloxane (B3030410) phase), separation is primarily influenced by boiling point and molecular weight. Therefore, the underivatized alcohol may elute first due to its lower molecular weight, but often with poor peak shape. The methylated derivative will elute earlier than the butylated derivative due to its lower molecular weight and higher volatility. youtube.com
The following table illustrates the expected elution order on a standard non-polar GC column.
| Compound | Derivative Type | Expected Relative Retention Time | Rationale |
|---|---|---|---|
| This compound | Alcohol (Underivatized) | Shortest (but often with tailing) | Lowest molecular weight, but polar. |
| 2-Methoxy-4-ethynylhept-5-ene | Methyl Ether | Intermediate | Increased molecular weight, but less polar and more volatile than the alcohol. |
| 2-Butoxy-4-ethynylhept-5-ene | Butyl Ether | Longest | Highest molecular weight and boiling point. |
Influence on Detection Limits: Alkylation derivatization can significantly improve (lower) detection limits. This is primarily due to the enhancement of chromatographic performance. The polar hydroxyl group in the underivatized alcohol often leads to peak tailing on standard GC columns due to strong interactions with active sites on the column surface. This broad peak shape results in a lower signal-to-noise ratio. By converting the alcohol to a less polar ether, peak tailing is minimized, resulting in sharper, more symmetrical peaks. This improved peak shape leads to a higher signal intensity for a given concentration, thereby improving sensitivity and lowering the limit of detection (LOD) and limit of quantification (LOQ).
Derivatization for Selective Detection and Mass Shift in Mass Spectrometry
For mass spectrometry (MS) analysis, derivatization can be employed to enhance ionization efficiency, introduce a significant and known mass shift, and create a derivative with a predictable fragmentation pattern, aiding in selective and sensitive detection. spectroscopyonline.com This is particularly useful for distinguishing the analyte from a complex matrix.
Several derivatization strategies are applicable to the hydroxyl group of this compound for MS analysis:
Dansylation: Reacting the alcohol with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) introduces the highly fluorescent and easily ionizable dansyl group. nih.gov The tertiary amine of the dansyl moiety is readily protonated, making the derivative highly responsive in positive-ion electrospray ionization (ESI-MS), leading to a dramatic increase in signal intensity compared to the underivatized alcohol. nih.gov This method provides a substantial mass shift of +233 Da.
Pyridinium (B92312) Ethers: Derivatization with reagents like 1-methyl-2-fluoropyridinium tosylate converts the alcohol into an alkyl N-methylpyridinium ether. tandfonline.com These derivatives carry a permanent positive charge, making them ideal for selective detection by electrospray-tandem mass spectrometry (ES-MS/MS) without extensive sample cleanup. tandfonline.com This derivatization results in a mass shift of +92 Da (addition of the C₆H₇N⁺ moiety).
These techniques not only improve sensitivity but also shift the mass of the analyte to a region of the spectrum with less background interference, further enhancing detection capabilities.
| Derivatizing Reagent | Derivative Formed | Mass Shift (Da) | Benefit for MS Analysis |
|---|---|---|---|
| Dansyl Chloride | Dansyl Ether | +233.08 | Excellent ionization in ESI (+), significant mass shift away from background. nih.gov |
| 1-methyl-2-fluoropyridinium tosylate | N-methylpyridinium Ether | +92.06 | Forms a pre-charged derivative for selective and sensitive detection. tandfonline.com |
| Acetic Anhydride | Acetate Ester | +42.01 | Increases volatility for GC-MS, provides a characteristic neutral loss of acetic acid. |
Chiral Derivatization for Enantiomeric Purity Determination
The carbon atom at the C2 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, % ee) is crucial in many fields. One common method is chiral derivatization, an indirect approach where the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org
This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties (except for interaction with polarized light), diastereomers have different physical properties, including different boiling points and polarities. wikipedia.org This difference allows them to be separated and quantified using standard, achiral chromatographic techniques such as GC or HPLC.
For the secondary alcohol group in this compound, suitable CDAs are typically chiral acids or their activated derivatives (e.g., acyl chlorides), which form diastereomeric esters. Common examples include:
Mosher's Reagent (MTPA-Cl): (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride is a widely used CDA. The resulting MTPA esters are often well-resolved by HPLC or ¹⁹F NMR.
Naproxen Chloride: The acyl chloride derived from (S)-Naproxen is another effective CDA that introduces a strong chromophore, aiding in UV detection during HPLC analysis.
Chiral Isocyanates: Reagents like (R)-1-phenylethyl isocyanate react with the alcohol to form diastereomeric carbamates, which can be separated chromatographically.
The general procedure involves reacting the racemic this compound with an enantiopure CDA (e.g., (R)-MTPA-Cl) in the presence of a base. The resulting mixture of diastereomers ((R,R)-MTPA ester and (S,R)-MTPA ester) is then analyzed. The relative peak areas from the chromatogram correspond directly to the ratio of the original enantiomers in the sample, allowing for the calculation of enantiomeric excess. nih.gov
| Chiral Derivatizing Agent (CDA) | Derivative Type | Typical Analytical Method |
|---|---|---|
| (R)- or (S)-MTPA-Cl | Diastereomeric Esters | HPLC-UV, ¹⁹F NMR |
| (S)-Naproxen Chloride | Diastereomeric Esters | HPLC-UV/Fluorescence |
| (R)-1-Phenylethyl isocyanate | Diastereomeric Carbamates | HPLC-UV, GC-FID |
Applications of 4 Ethynylhept 5 En 2 Ol and Its Derivatives in Organic Synthesis
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The presence of a stereogenic center at the C-2 position makes 4-ethynylhept-5-en-2-ol a valuable chiral building block in asymmetric synthesis. ddugu.ac.in Chiral pool synthesis, which utilizes readily available enantiopure compounds from nature, is a powerful strategy for the construction of complex chiral molecules. uvic.ca While this compound itself is not a naturally occurring product, its enantiomerically pure forms can be accessed through various asymmetric synthesis methodologies, such as enantioselective catalysis. wikipedia.org
Once obtained in an enantiomerically pure form, this compound can be used to introduce chirality into a target molecule. The hydroxyl group can be used to direct stereoselective reactions on the neighboring functionalities, or the entire molecule can be incorporated as a chiral fragment into a larger structure. This approach is particularly useful in the synthesis of pharmaceuticals and other biologically active compounds, where the stereochemistry of the molecule is often critical for its activity. ddugu.ac.indu.ac.in
The bifunctional nature of this compound, with its nucleophilic hydroxyl group and electrophilic alkyne and alkene moieties, allows for a wide range of transformations that can be carried out with high levels of stereocontrol. For example, the hydroxyl group can be used to direct the stereoselective epoxidation of the double bond or the addition of nucleophiles to the triple bond.
Monomeric and Functionalized Precursors in Polymer Chemistry (e.g., Polycarbonates, Hydroxyl-functionalized polymers)
The presence of both a polymerizable alkene and a functionalizable alkyne and hydroxyl group makes this compound and its derivatives attractive monomers for the synthesis of functional polymers. Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, and it has also been applied to the polymerization of enyne monomers. youtube.comacs.orgrsc.org
The polymerization of enyne monomers via ROMP can lead to the formation of polymers with a variety of interesting properties. For example, the resulting polymers contain double bonds in the backbone, which can be further functionalized to introduce a variety of different functional groups. Additionally, the pendant alkyne and hydroxyl groups can be used to crosslink the polymer or to attach other molecules, such as drugs or imaging agents. nih.gov
Derivatives of this compound can also be used as precursors for the synthesis of polycarbonates. Polycarbonates are a class of polymers that are known for their high strength and toughness, and they are used in a variety of applications, including consumer goods, electronics, and automotive parts. The synthesis of polycarbonates typically involves the reaction of a diol with phosgene (B1210022) or a phosgene equivalent. lifescienceglobal.com Diols derived from this compound, for example, through hydroboration-oxidation of the double bond, could be used to synthesize polycarbonates with pendant alkyne functionalities. These functionalities could then be used to further modify the properties of the polymer. The synthesis of polycarbonate diols from various diols is a well-established process. rsc.orgresearchgate.netresearchgate.net
| Polymer Type | Polymerization Method | Key Features |
| Functionalized Polyolefins | Ring-Opening Metathesis Polymerization (ROMP) | Unsaturated backbone, pendant functional groups |
| Functionalized Polycarbonates | Polycondensation | High strength, modifiable properties |
Intermediates in the Total Synthesis of Complex Natural Products and Analogues
The structural complexity and diverse biological activities of natural products have made them attractive targets for total synthesis. Enyne metathesis has emerged as a powerful tool in the synthesis of complex natural products. uwindsor.canih.govorganic-chemistry.orgwpmucdn.com This reaction, which involves the coupling of an alkene and an alkyne, can be used to form a variety of different ring systems with high levels of stereocontrol.
This compound and its derivatives are ideal substrates for enyne metathesis reactions. The presence of both an alkene and an alkyne in the same molecule allows for intramolecular enyne metathesis, which can be used to construct complex polycyclic systems. The stereochemistry of the starting material can be used to control the stereochemistry of the product, making this a powerful method for the asymmetric synthesis of natural products.
An illustrative example of the power of enyne metathesis in natural product synthesis is the synthesis of (-)-stemoamide. nih.gov In this synthesis, an enyne substrate was cyclized using a ruthenium catalyst to form a key bicyclic intermediate. This intermediate was then converted to the natural product in a few additional steps. This synthesis highlights the efficiency and stereoselectivity that can be achieved using enyne metathesis.
Reagents or Substrates in Novel Coupling and Transformation Reactions (e.g., acylsilanes in organic synthesis, Lawesson's reagent applications)
The terminal alkyne functionality of this compound makes it a versatile substrate for a variety of coupling and transformation reactions. For example, terminal alkynes can be readily converted to acylsilanes. Acylsilanes are valuable synthetic intermediates that can be used in a variety of transformations, including acylation reactions, conjugate additions, and rearrangements. organic-chemistry.orgscielo.brrsc.org The synthesis of acylsilanes from terminal alkynes can be achieved through various methods, including the reaction of a silyl (B83357) anion with an acyl halide or the direct silylation of a terminal alkyne. organic-chemistry.orgchemrxiv.org
The hydroxyl group of this compound can also be a site for novel transformations. As mentioned previously, Lawesson's reagent can be used for the thionation of carbonyl compounds. nih.govorganic-chemistry.org While the direct reaction of Lawesson's reagent with an alcohol is less common, it has been reported to convert alcohols to thiols under certain conditions. wikipedia.org This transformation could provide access to a new class of sulfur-containing derivatives of this compound, which could have interesting biological and material properties.
Furthermore, the enyne moiety can participate in a variety of palladium-catalyzed coupling reactions. doi.orgnih.govnih.govorganic-chemistry.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For example, the Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide is a widely used method for the synthesis of substituted alkynes. The enyne functionality of this compound could be used to participate in a variety of palladium-catalyzed coupling reactions to generate a diverse range of complex molecules. acs.orgnih.gov
| Reaction Type | Reagent/Catalyst | Product Class |
| Silylation | Silylating agents | Acylsilanes |
| Thionation | Lawesson's Reagent | Thiols, Thiocarbonyls |
| Cross-Coupling | Palladium Catalysts | Substituted Enynes |
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Stereoselective Synthetic Routes
The synthesis of structurally complex molecules like 4-ethynylhept-5-en-2-ol, which contains multiple stereocenters, necessitates the development of highly efficient and stereoselective synthetic methodologies. Future research will likely focus on asymmetric transformations that can control the spatial arrangement of atoms with high precision. mdpi.com Key areas of investigation will include the use of chiral catalysts and auxiliaries to direct the stereochemical outcome of reactions.
Recent advancements in catalysis, particularly with transition metals, offer promising avenues for the stereocontrolled synthesis of enynes. nih.gov For instance, the development of novel palladium or rhodium-based catalytic systems could enable the enantioselective coupling of alkyne and alkene fragments to construct the core structure of this compound. nih.govacs.org Furthermore, enzymatic and chemoenzymatic approaches could provide environmentally benign and highly selective methods for the synthesis of chiral alcohols, a key functional group in the target molecule.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design
ML models can also be trained to predict the stereochemical outcome of reactions, which is crucial for the synthesis of specific isomers of this compound. By integrating expert knowledge with data-driven approaches, AI can augment the decision-making process of chemists, leading to more innovative and efficient synthetic strategies. chemrxiv.org The simultaneous design of molecules and their synthetic routes using machine learning presents a powerful strategy for discovering new functional molecules with practical applications. soken.ac.jp
| AI Tool | Application in Synthesis Design | Potential Impact on this compound Synthesis |
| Retrosynthesis Prediction Algorithms | Propose novel disconnection strategies for complex molecules. | Identification of previously unconsidered synthetic pathways. |
| Reaction Outcome Prediction Models | Predict the products and yields of unknown reactions. | Optimization of reaction conditions for higher efficiency. |
| Stereoselectivity Prediction Tools | Forecast the stereochemical outcome of asymmetric reactions. | Design of synthetic routes to specific stereoisomers. |
Exploration of Unprecedented Reactivity Profiles and Catalytic Systems
The unique arrangement of alkyne and alkene functionalities in this compound suggests a rich and potentially unexplored reactivity profile. Enynes are known to undergo a variety of transformations, including metathesis and cyclization reactions, catalyzed by transition metals. organic-chemistry.orgchempedia.info Future research could focus on discovering novel catalytic systems that can mediate unprecedented transformations of this alkenynol.
For example, the development of new gold, platinum, or copper-based catalysts could enable unique cycloisomerization or functionalization reactions of the enyne motif. acs.orgacs.orgrsc.org The reactivity of enynes can be highly dependent on the catalytic system employed, leading to divergent reaction pathways and the formation of diverse molecular architectures. acs.org The presence of the hydroxyl group in this compound could also be exploited to direct the reactivity of the molecule or to participate in catalytic cycles. The inherent reactivity of alkynes as precursors to a variety of functional groups further expands the potential chemical space accessible from this scaffold. libretexts.org
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. mt.comnih.govrsc.org This provides valuable kinetic and mechanistic data that can be used to optimize reaction conditions and identify transient intermediates. nih.gov
Applying these techniques to the synthesis of this compound would enable researchers to gain a detailed understanding of the reaction pathways involved. spectroscopyonline.com For instance, in situ monitoring could be used to study the kinetics of a catalytic cyclization reaction, providing insights into the rate-determining step and the influence of various reaction parameters. semanticscholar.org This detailed mechanistic understanding is essential for the rational design of improved synthetic protocols.
| Spectroscopic Technique | Information Gained | Application to this compound Synthesis |
| In Situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Mechanistic elucidation of key bond-forming reactions. |
| In Situ Raman Spectroscopy | Monitoring of vibrational modes of molecules in solution. | Understanding catalyst-substrate interactions. |
| In Situ NMR Spectroscopy | Detailed structural information of species in the reaction mixture. | Identification of transient intermediates. |
Sustainable and Circular Economy Approaches in Alkenynol Chemistry
The principles of green chemistry and the circular economy are increasingly important considerations in chemical synthesis. youtube.com Future research on this compound and other alkenynols should prioritize the development of sustainable synthetic methods that minimize waste and environmental impact. sigmaaldrich.com This includes the use of renewable starting materials, energy-efficient reaction conditions, and the development of catalytic systems based on earth-abundant and non-toxic metals.
Furthermore, exploring the potential of this compound as a building block for recyclable polymers or as a precursor to biodegradable materials would align with the goals of a circular economy. The development of biochemical and biotechnological routes to key intermediates or the final product from renewable feedstocks could significantly reduce the environmental footprint of its synthesis. nuolgreenchemistry.com By designing synthetic pathways with sustainability in mind, the chemical industry can contribute to a more environmentally responsible future. chemistryforsustainability.org
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 4-Ethynylhept-5-en-2-ol, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify functional groups (e.g., ethynyl, hydroxyl, alkene). Chemical shifts for the ethynyl proton typically appear at ~2.5–3.5 ppm, while hydroxyl protons may show broad peaks at 1–5 ppm, depending on solvent and hydrogen bonding .
- Infrared Spectroscopy (IR) : Confirm hydroxyl (O–H stretch: 3200–3600 cm), alkene (C=C: ~1650 cm), and ethynyl (C≡C: ~2100 cm) groups. Solvent effects must be noted to avoid misinterpretation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. For example, the molecular ion peak for CHO should align with theoretical m/z values (±0.001 Da) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst), purification steps (e.g., column chromatography with specific R values), and characterization data. Use standardized IUPAC naming to avoid ambiguity .
- Open-Source Tools : Share digital resources (e.g., screen recordings of synthetic procedures, algorithm flowcharts for reaction optimization) to enable replication. Reference tools like computational reaction simulators for kinetic analysis .
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ethynyl group may exhibit high electron density, favoring electrophilic additions .
- Molecular Dynamics (MD) Simulations : Model solvent interactions to assess steric effects in reactions. Use software like Gaussian or ORCA with explicit solvent models (e.g., water, ethanol) .
- Validation : Compare computational results with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) to refine models .
Q. How can contradictions in thermodynamic data (e.g., boiling points) for this compound be resolved?
- Methodological Answer :
- Critical Literature Review : Cross-reference data from peer-reviewed databases (e.g., NIST Chemistry WebBook ). For example:
| Property | Reported Value | Source | Conditions |
|---|---|---|---|
| Boiling Point | 351–353 K | NIST | Pressure: 0.020 bar |
| Enthalpy of Vaporization (ΔvapH) | 45.2 kJ/mol | Estimated | Extrapolated from analogs |
- Experimental Replication : Use reduced-pressure distillation under controlled conditions (e.g., 0.020 bar) and validate with gas chromatography (GC) purity checks .
Q. What strategies mitigate challenges in handling this compound’s hygroscopicity during storage?
- Methodological Answer :
- Storage Protocols : Use anhydrous solvents (e.g., molecular sieves in THF) and inert atmospheres (argon/glovebox). Monitor moisture via Karl Fischer titration .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze decomposition products via LC-MS. Report percentage degradation over time in supplementary materials .
Data Analysis & Reporting Standards
Q. How should researchers statistically analyze discrepancies in catalytic efficiency studies involving this compound?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1°C for temperature probes) and propagate errors using tools like Monte Carlo simulations .
- Multivariate Regression : Apply ANOVA to identify significant variables (e.g., catalyst loading, solvent polarity) affecting yield. Report p-values and confidence intervals .
Q. What are the best practices for integrating raw data into publications while maintaining clarity?
- Methodological Answer :
- Supplementary Appendices : Include large datasets (e.g., NMR spectra, kinetic curves) in appendices. Use standardized formats (e.g., .cif for crystallography) .
- Visual Summaries : Create streamlined figures (e.g., reaction profiles with error bars) and tables highlighting key trends. Avoid duplicating data in both figures and tables .
Ethical & Methodological Considerations
Q. How can researchers address the lack of standardized methods for this compound’s photostability testing?
- Methodological Answer :
- Collaborative Frameworks : Propose consensus protocols through platforms like IUPAC, detailing light sources (e.g., UV-A vs. UV-C), exposure durations, and degradation metrics .
- Transparency : Disclose deviations from published methods and provide rationale for alternative approaches (e.g., using LED arrays instead of mercury lamps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
